molecular formula C18H16N2O3 B271871 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

Katalognummer B271871
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: BQNCTJWJLIVREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, the inhibition of PAK1 activity has been proposed as a promising strategy for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves the inhibition of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid kinase activity, which leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to have several biochemical and physiological effects. In cancer cells, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibition leads to the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis. Moreover, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In Alzheimer's disease, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibition has been shown to improve cognitive function and synaptic plasticity by regulating the activity of downstream signaling pathways involved in neuronal function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in lab experiments include their specificity for 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid kinase activity, their ability to inhibit downstream signaling pathways involved in cell proliferation, migration, and survival, and their potential therapeutic applications in various diseases.
The limitations of using 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in lab experiments include their potential off-target effects, their limited efficacy in certain types of cancer, and their potential toxicity in vivo.

Zukünftige Richtungen

The future directions of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of their efficacy in clinical trials. Moreover, the combination of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, should be explored to enhance their efficacy in cancer treatment. Finally, the role of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be further investigated.

Synthesemethoden

The synthesis of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves several steps, starting from the reaction of 2-furylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(aminomethyl)pyridine to give the intermediate product, which is subsequently reacted with 5-bromo-2-hydroxybenzaldehyde to obtain the final product, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid. The chemical structure of the compound is shown below:

Wissenschaftliche Forschungsanwendungen

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid is overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. Moreover, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have also been studied for their potential role in the treatment of Alzheimer's disease. 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid has been implicated in the regulation of neuronal function and synaptic plasticity, and its inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

Molekularformel

C18H16N2O3

Molekulargewicht

308.3 g/mol

IUPAC-Name

3-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H16N2O3/c21-18(22)15-5-1-4-14(9-15)17-7-6-16(23-17)12-20-11-13-3-2-8-19-10-13/h1-10,20H,11-12H2,(H,21,22)

InChI-Schlüssel

BQNCTJWJLIVREX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.